3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole
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Overview
Description
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole is a complex heterocyclic compound It features a pyrazole ring, an azetidine ring, and an oxazole ring, each contributing to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole typically involves multi-step reactionsCommon reagents used in these reactions include hydrazines, enaminones, and various catalysts such as iodine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce various reduced forms of the pyrazole ring.
Scientific Research Applications
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
Uniqueness
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15BrN4O2 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C17H15BrN4O2/c18-14-7-19-22(11-14)10-12-8-21(9-12)17(23)15-6-16(24-20-15)13-4-2-1-3-5-13/h1-7,11-12H,8-10H2 |
InChI Key |
PGANBLZWUVYZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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